molecular formula C13H17ClN2 B12410002 Levomedetomidine-13C,d3 (hydrochloride)

Levomedetomidine-13C,d3 (hydrochloride)

Cat. No.: B12410002
M. Wt: 240.75 g/mol
InChI Key: VPNGEIHDPSLNMU-JRNCIYKXSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for levomedetomidine-13C,d3 (hydrochloride) is 5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(2-13C)ethyl]-1H-imidazole hydrochloride . This nomenclature specifies:

  • Stereochemistry : The (1R) configuration at the chiral center of the ethyl group attached to the imidazole ring.
  • Isotopic substitution : A carbon-13 atom at the second position of the ethyl chain and three deuterium atoms replacing protons on the terminal methyl group.
  • Counterion : Hydrochloride salt formation at the imidazole nitrogen, confirmed by X-ray crystallography.

The parent compound, levomedetomidine, shares the same core structure but lacks isotopic labels, with the IUPAC name 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride .

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of levomedetomidine-13C,d3 (hydrochloride) is C13H17ClN2 , with a molecular weight of 240.75 g/mol (compared to 236.74 g/mol for the non-isotopic form). Isotopic enrichment occurs at two positions:

  • Carbon-13 : Introduced at the ethyl group’s second carbon (C2), detectable via 13C-NMR at δ 25–30 ppm.
  • Deuterium : Three deuterium atoms replace protons on the ethyl group’s terminal methyl (CD3), confirmed by mass spectrometry fragmentation patterns.

Table 1: Isotopic Distribution Patterns

Isotope Position Natural Abundance Enriched Abundance
^13C Ethyl C2 1.1% 99.3%
^2H (D) Ethyl CD3 0.015% 99.8%

Data derived from high-resolution mass spectrometry (HRMS) shows a base peak at m/z 235.2 for the deuterated ethyl fragment.

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray diffraction studies of levomedetomidine hydrochloride derivatives reveal monoclinic and triclinic crystal systems depending on hydration states:

Anhydrous Form (Monoclinic)

  • Space group : C2/c
  • Unit cell parameters :
    • a = 23.861(9) Å
    • b = 7.721(4) Å
    • c = 22.037(9) Å
    • β = 140.20(4)°
  • Z value : 8 molecules per unit cell.

Hydrated Form (Triclinic)

  • Space group : P1
  • Unit cell parameters :
    • a = 7.841(4) Å
    • b = 8.380(3) Å
    • c = 12.743(6) Å
    • α = 93.66(3)°, β = 102.90(3)°, γ = 116.85(3)°
  • Hydration : One water molecule per formula unit.

The imidazole ring adopts a planar conformation, with the ethyl group oriented perpendicular to the aromatic plane. Hydrogen bonding between the protonated imidazole nitrogen and chloride ions stabilizes the crystal lattice. Isotopic substitution does not alter the overall crystal packing but slightly reduces unit cell volume due to deuterium’s smaller atomic radius.

Comparative Structural Analysis with Parent Compound Levomedetomidine

Levomedetomidine-13C,d3 (hydrochloride) retains the pharmacologically critical structural features of its parent compound:

  • Imidazole ring : Maintains planarity (RMSD = 0.12 Å) and protonation state at physiological pH.
  • Ethyl group stereochemistry : (1R) configuration preserved, ensuring α2-receptor binding affinity.
  • Aromatic interactions : The 2,3-dimethylphenyl group’s orientation remains unchanged, facilitating hydrophobic interactions with receptor pockets.

Key structural differences :

  • Isotopic labeling : Introduces negligible steric effects but alters vibrational frequencies (e.g., C-D stretching at 2100–2200 cm⁻¹ vs. C-H at 2800–3000 cm⁻¹).
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 320°C for the isotopic form versus 310°C for the parent, attributed to stronger C-D bonds.

Mass spectrometry comparisons highlight distinct fragmentation pathways:

  • Parent ion : m/z 236.7 [M+H]+ for levomedetomidine vs. m/z 240.8 [M+H]+ for the isotopic form.
  • Fragment ions : Loss of CD3 (Δmlz = 19) in the deuterated compound versus CH3 (Δmlz = 15) in the non-deuterated analog.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

240.75 g/mol

IUPAC Name

5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3;

InChI Key

VPNGEIHDPSLNMU-JRNCIYKXSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl

Origin of Product

United States

Preparation Methods

Preparation of Isotopically Labeled Precursors

The synthesis begins with the preparation or procurement of appropriately labeled starting materials. This may involve:

  • Synthesis or acquisition of deuterium-labeled (d3) precursors
  • Incorporation of carbon-13 at the specific position in the molecular backbone
  • Preparation of the 2,3-dimethylphenyl component

Construction of the Carbon Framework

This critical stage involves formation of the carbon skeleton with the 13C and deuterium labels in their correct positions. The process requires careful control of reaction conditions to ensure:

  • Proper positioning of the isotopic labels
  • Maintenance of stereochemical integrity
  • Optimization of yield and purity

The carbon framework construction likely draws from established methods for preparing medetomidine, with specific modifications to accommodate the isotopic labeling requirements.

Imidazole Ring Formation or Attachment

The imidazole ring component must be either constructed or attached to the carbon framework. This can be accomplished through various methods:

  • Building the imidazole ring during synthesis, possibly using a multi-step process starting from 2,3-dimethylbenzoic acid derivatives
  • Incorporating the ring via coupling reactions with appropriate precursors
  • Utilizing reaction temperatures above 0°C, which is advantageous for scaling up the process

Salt Formation

The final step involves formation of the hydrochloride salt:

  • Treatment of the purified free base with hydrochloric acid under controlled conditions
  • Isolation of the hydrochloride salt through filtration, crystallization, or other appropriate methods
  • Purification to ensure high purity for analytical applications

Reaction Conditions and Parameters

Table 1: Key Reaction Parameters for the Synthesis of Levomedetomidine-13C,d3 (hydrochloride)

Parameter Specifications Importance
Temperature Typically above 0°C for most steps Critical for reaction kinetics and stereochemical control; influences isotopic integrity
pH Carefully controlled throughout synthesis Affects reaction selectivity and prevents isotopic exchange
Reaction time Variable based on specific step Must be optimized to ensure complete reaction while minimizing side reactions
Solvent selection Anhydrous conditions often required Prevents deuterium exchange; influences reaction efficiency
Catalyst systems Specific to individual steps Crucial for stereoselective synthesis and isotopic incorporation
Purification methods Multiple techniques employed Essential for achieving high isotopic and chemical purity

The synthesis requires meticulous attention to these parameters to ensure high yield and purity of the final product while maintaining isotopic and stereochemical integrity.

Purification Techniques

After synthesis, Levomedetomidine-13C,d3 (hydrochloride) must be purified to ensure its suitability as an analytical standard. The purification process typically involves multiple techniques:

Chromatographic Purification

Chromatographic methods are essential for obtaining high-purity Levomedetomidine-13C,d3:

  • Column chromatography using appropriate stationary phases and solvent systems
  • Preparative HPLC for final purification
  • Chiral chromatography to ensure enantiomeric purity

Crystallization and Recrystallization

To achieve high chemical and isotopic purity:

  • Selection of appropriate solvent systems for crystallization
  • Multiple recrystallization steps if necessary
  • Temperature control during crystallization to optimize purity and yield

Final Purification and Quality Control

Final purification steps include:

  • Filtration techniques to remove particulate impurities
  • Drying under controlled conditions to remove residual solvents
  • Quality control testing to confirm chemical, isotopic, and enantiomeric purity

Analytical Characterization Methods

The characterization of Levomedetomidine-13C,d3 (hydrochloride) requires sophisticated analytical techniques to confirm its structure, isotopic incorporation, and purity:

Mass Spectrometry

Mass spectrometry is crucial for confirming isotopic incorporation:

  • High-resolution mass spectrometry to confirm the molecular formula and isotopic pattern
  • LC-MS/MS for quantitative analysis and fragmentation studies
  • For d3-medetomidine, the characteristic precursor ion (m/z) is 204.2 → 98.05, which provides a fingerprint for the labeled compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information:

  • 1H-NMR to confirm deuterium incorporation through the absence of specific signals
  • 13C-NMR to confirm carbon-13 labeling at the specific position
  • 2D NMR techniques for complete structural elucidation

Chromatographic Analysis

Chromatographic methods assess purity and stereochemical integrity:

  • HPLC with appropriate detection methods
  • Chiral chromatography to confirm enantiomeric purity
  • Gas chromatography for volatile components and impurities

Applications in Analytical Methods

Levomedetomidine-13C,d3 (hydrochloride) serves numerous critical functions in analytical chemistry:

Internal Standardization

As an internal standard for quantitative analysis:

  • Addition to samples at known concentrations prior to sample preparation
  • Compensation for losses during extraction and sample processing
  • Correction for matrix effects and instrument response variations

Pharmacokinetic Studies

In pharmacokinetic investigations:

  • Tracing the absorption, distribution, metabolism, and excretion of levomedetomidine
  • Distinguishing between endogenous and exogenous sources of the compound
  • Facilitating accurate quantification in complex biological matrices

Method Development and Validation

For analytical method development:

  • Validation of extraction efficiency and recovery
  • Assessment of matrix effects
  • Determination of method precision, accuracy, and limits of detection/quantification

Comparative Analysis with Related Compounds

Table 2: Comparison of Levomedetomidine-13C,d3 (hydrochloride) with Related Compounds

Compound Molecular Formula Molecular Weight Key Analytical Applications Reference
Levomedetomidine-13C,d3 (HCl) C13H17ClN2 240.75 g/mol Internal standard for LC-MS/MS; pharmacokinetic studies
Dexmedetomidine-13C,d3 C12[13C]H13D3N2 204.3 g/mol Method development; quality control applications
Medetomidine-13C,d3 (HCl) C13H17ClN2 240.75 g/mol Analytical standard; internal standardization
Racemic d3-medetomidine Not specified Not specified Internal standard in chiral separations
Levomedetomidine (non-labeled) C13H17N2 200.29 g/mol Pharmaceutical reference standard

The isotopically labeled compounds provide significant advantages over non-labeled standards, particularly in quantitative analysis of complex biological samples.

Challenges in Synthesis and Quality Control

Several challenges exist in the preparation of Levomedetomidine-13C,d3 (hydrochloride):

Isotopic Purity Maintenance

Maintaining isotopic purity throughout synthesis requires:

  • Prevention of isotopic exchange, particularly for deuterium labels
  • Avoidance of scrambling of the carbon-13 label
  • Use of anhydrous conditions and appropriate reaction parameters

Stereochemical Control

Ensuring high enantiomeric purity involves:

  • Careful selection of starting materials
  • Control of reaction conditions to prevent racemization
  • Validation of stereochemical integrity throughout the synthesis

Analytical Challenges

Analytical characterization presents unique challenges:

  • Distinguishing between closely related isotopomers
  • Accurate determination of isotopic enrichment
  • Validation of methods for confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

Levomedetomidine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Research

Mechanism of Action
Levomedetomidine acts as an agonist at alpha-2 adrenergic receptors, leading to sedative and analgesic effects. The deuterium and carbon-13 labeling allows for precise tracking of the compound's metabolism and pharmacokinetics in biological systems.

Case Study: Anesthetic Efficacy
A study involving domestic cats demonstrated that levomedetomidine, when combined with ketamine, provided sufficient anesthesia for procedures such as urethral catheterization. The study compared the pharmacokinetics of levomedetomidine with its dextrorotatory counterpart, showing that the labeled compound could be effectively used to monitor drug distribution and elimination in vivo .

Veterinary Medicine

Use in Anesthesia
Levomedetomidine-13C,d3 has been utilized in veterinary anesthesia protocols. Its isotopic labeling aids in understanding the drug's behavior during anesthesia in different species. For instance, research has shown that the combination of levomedetomidine with other anesthetics can enhance sedation quality while minimizing adverse effects .

Toxicological Studies

Toxicokinetics
The stable isotope-labeled form is crucial in toxicological studies where understanding the metabolism of drugs is essential. The isotopic labeling allows researchers to differentiate between endogenous compounds and administered drugs during mass spectrometry analysis.

Case Study: Toxicity Assessment
In a study examining the toxic effects of various anesthetic agents, including levomedetomidine, researchers used liquid chromatography-tandem mass spectrometry to quantify drug levels in plasma samples from treated animals. The findings highlighted the importance of using labeled compounds to trace metabolic pathways and identify potential toxic metabolites .

Research Applications

Biochemical Pathways
Levomedetomidine-13C,d3 is also applied in studies investigating biochemical pathways involving adrenergic receptors. The compound's isotopic labels facilitate metabolic tracing, allowing researchers to elucidate complex signaling pathways related to sedation and analgesia.

Application Area Description Key Findings/Case Studies
Pharmacological ResearchInvestigating anesthetic efficacy and pharmacokineticsEffective sedation in cats; comparison with dexmedetomidine
Veterinary MedicineUsed in anesthesia protocols for various animal speciesEnhanced sedation quality; minimized adverse effects
Toxicological StudiesAssessing metabolic pathways and toxicity profilesIdentified metabolites using LC-MS; traced drug behavior
Biochemical PathwaysElucidating adrenergic signaling pathwaysTracing metabolic pathways using stable isotopes

Mechanism of Action

Levomedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound acts on both central and peripheral alpha-2 receptors, inducing a state of sedation and reducing pain signal transmission .

Comparison with Similar Compounds

Structural and Isotopic Differences

Compound Molecular Formula CAS Number Isotopic Labeling Enantiomer
Levomedetomidine-13C,d3 (HCl) C13H16N2·ClH (^13C, d3-labeled) 1216630-06-6* Ethyl-2-^13C, 2,2,2-d3 R
Dexmedetomidine-13C,d3 (HCl) C13H16N2·ClH (^13C, d3-labeled) Custom synthesis Ethyl-2-^13C, 2,2,2-d3 S
Medetomidine-13C,d3 (HCl) C13H16N2·ClH (^13C, d3-labeled) 1216630-06-6 Ethyl-2-^13C, 2,2,2-d3 Racemic
Levomedetomidine-d8 C13H16N2·ClH (d8-labeled) 119717-21-4† Multiple deuterium substitutions R

*CAS 1216630-06-6 corresponds to the racemic medetomidine-13C,d3 (HCl) in some sources .
†Unlabeled levomedetomidine CAS .

Key Notes:

  • Enantiomeric distinction: Levomedetomidine (R) vs. dexmedetomidine (S) drives pharmacological activity differences. Dexmedetomidine has a Ki of 1.08 nM for α2-adrenoceptors and 1,620-fold selectivity over α1-adrenoceptors, whereas levomedetomidine exhibits minimal activity .
  • Isotopic labeling : Levomedetomidine-13C,d3 and dexmedetomidine-13C,d3 share identical labeling positions but differ in stereochemistry. Medetomidine-13C,d3 (racemic) serves as a broader internal standard for both enantiomers .

Pharmacological and Analytical Utility

Compound Primary Use Selectivity (α2:α1) Key Studies/Applications
Levomedetomidine-13C,d3 Quantifying R-enantiomer in assays Low activity Metabolic studies of inactive enantiomer
Dexmedetomidine-13C,d3 Quantifying S-enantiomer; sedation research 1,620:1 Pharmacokinetic modeling
Medetomidine-13C,d3 Racemic mixture analysis N/A (racemic) Veterinary and human sedation studies

Pharmacological Notes:

  • Dexmedetomidine’s high α2 selectivity underpins its clinical use for sedation and analgesia. Levomedetomidine’s labeled form is critical for studying enantiomer-specific clearance or toxicity .
  • Isotopic labeling (^13C, d3) minimizes metabolic interference, ensuring accurate tracer studies .

Physical and Chemical Properties

Property Levomedetomidine-13C,d3 (HCl) Medetomidine-13C,d3 (HCl) Dexmedetomidine-13C,d3 (HCl)
Melting Point 162–164°C (estimated)* 162–164°C Similar to unlabeled (~214°C)
Solubility Soluble in methanol Soluble in methanol Methanol/DMSO
Molecular Weight 240.75 g/mol 240.75 g/mol 204.3 g/mol (varies by salt)

*Estimated based on structural similarity to medetomidine-13C,d3 .

Q & A

Q. How can factorial experimental design optimize chromatographic separation of Levomedetomidine-13C,d3 hydrochloride from its metabolites?

  • Methodological Answer: Implement a 3² factorial design with variables like mobile phase pH (6.8–7.4) and acetonitrile concentration (15–25%). Measure responses (peak resolution, run time) and use response surface methodology (RSM) to identify optimal conditions. Validate robustness via intermediate precision testing .

Q. What protocols ensure reproducibility in synthesizing Levomedetomidine-13C,d3 hydrochloride for multi-institutional studies?

  • Methodological Answer: Standardize synthetic steps (e.g., reaction time, temperature) using batch records. Distribute aliquots of the same reference standard across labs. Cross-calibrate analytical instruments (HPLC, NMR) using a shared calibration curve. Perform inter-laboratory validation via blinded sample analysis to harmonize data .

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